![molecular formula C22H28N6O7 B12436349 [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12436349.png)
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a hydroxypropyl group and a butanoate ester, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate involves multiple steps, starting with the preparation of the purine base. The purine base is then reacted with a hydroxypropyl group under controlled conditions to form the intermediate compound. This intermediate is further esterified with 3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, automated control systems, and stringent quality control measures to ensure consistency and scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it valuable for investigating cellular processes and molecular interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural similarity to nucleotides suggests it may have antiviral or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for producing high-value products in the pharmaceutical and chemical industries.
作用機序
The mechanism of action of [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its interaction with DNA polymerase can inhibit viral replication, while its binding to specific proteins can modulate cellular signaling pathways.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral drug.
Ganciclovir: Another antiviral compound with a similar structure.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate is unique due to its combination of a purine base with a hydroxypropyl group and a butanoate ester
特性
分子式 |
C22H28N6O7 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30) |
InChIキー |
UMWCZUCRFYVVAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


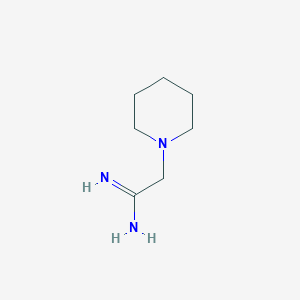
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
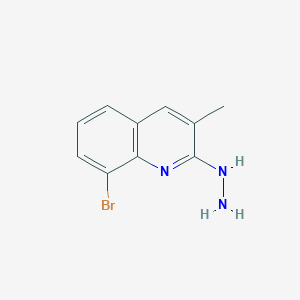
![8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B12436286.png)
![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)
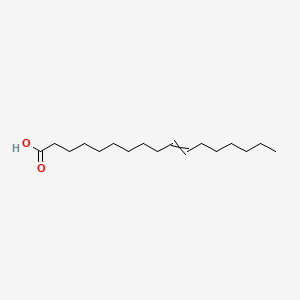
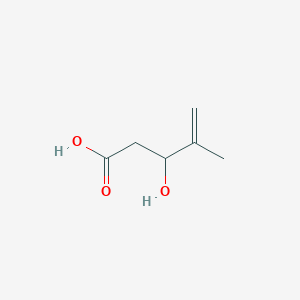

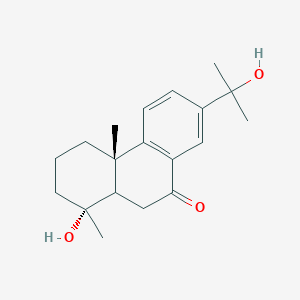



![2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B12436348.png)

